molecular formula C6H6IN3O B11854787 4-Amino-5-iodonicotinamide

4-Amino-5-iodonicotinamide

Cat. No.: B11854787
M. Wt: 263.04 g/mol
InChI Key: IBAQLRSEBHAJHP-UHFFFAOYSA-N
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Description

4-Amino-5-iodonicotinamide is a heterocyclic organic compound with the molecular formula C6H6IN3O It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an iodine atom, and an amino group is attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodonicotinamide typically involves the iodination of 4-amino-nicotinamide. One common method includes the reaction of 4-amino-nicotinamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-iodonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in the presence of a suitable catalyst.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

4-Amino-5-iodonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-5-iodonicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    2-Amino-5-iodonicotinamide: Similar structure but with the amino group at the 2-position.

    4-Amino-3-iodonicotinamide: Similar structure but with the iodine atom at the 3-position.

Uniqueness: 4-Amino-5-iodonicotinamide is unique due to the specific positioning of the iodine and amino groups, which can influence its reactivity and biological activity. This unique arrangement allows it to participate in specific chemical reactions and interact with particular molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6IN3O

Molecular Weight

263.04 g/mol

IUPAC Name

4-amino-5-iodopyridine-3-carboxamide

InChI

InChI=1S/C6H6IN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

IBAQLRSEBHAJHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)N)C(=O)N

Origin of Product

United States

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